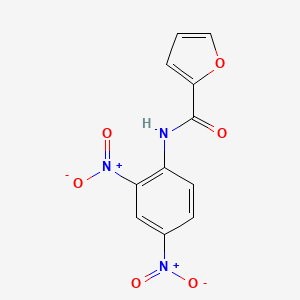![molecular formula C25H24N4O5 B15016287 N-({N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016287.png)
N-({N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, nitro groups, and hydrazine derivatives, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxy-3-nitrobenzaldehyde with hydrazine derivatives to form the corresponding hydrazone. This intermediate is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-({N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.
Wissenschaftliche Forschungsanwendungen
N-({N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-({N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and nitro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Shares similar structural features but lacks the diphenylacetamide moiety.
1,3,4-Thiadiazole Derivatives: These compounds also contain hydrazine and nitro groups and exhibit similar biological activities.
N-Methoxy-N-methyl 3-borono-4-fluorobenzamide: Another compound with similar functional groups but different overall structure.
Uniqueness
N-({N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its combination of aromatic rings, nitro groups, and hydrazine derivatives
Eigenschaften
Molekularformel |
C25H24N4O5 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H24N4O5/c1-17(20-13-14-22(34-2)21(15-20)29(32)33)27-28-23(30)16-26-25(31)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,24H,16H2,1-2H3,(H,26,31)(H,28,30)/b27-17+ |
InChI-Schlüssel |
NSUMQIKSKJTHCJ-WPWMEQJKSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-bromophenyl)[5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15016206.png)
![2-[(E)-(2-{6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B15016216.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15016220.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B15016226.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016234.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016241.png)


![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016258.png)
![3-Fluoro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016270.png)

![Benzamide, 3,4-dimethoxy-N-[2-(2,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-](/img/structure/B15016275.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016281.png)
